molecular formula C17H21NO B1270604 (4-Ethylbenzyl)(4-methoxybenzyl)amine CAS No. 423735-26-6

(4-Ethylbenzyl)(4-methoxybenzyl)amine

Cat. No. B1270604
M. Wt: 255.35 g/mol
InChI Key: RWOHMHDHUUKDHW-UHFFFAOYSA-N
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Description

“(4-Ethylbenzyl)(4-methoxybenzyl)amine” is a tertiary amine used as a building block in organic synthesis1. It is also known by other names such as N-(4-ethylbenzyl)-N-(4-methoxybenzyl)amine and 4-Methoxyphenyl)(4-ethylphenyl)methylamine1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is known that 4-methoxybenzyl (PMB) ester, a related compound, can be readily introduced in high yield under a number of mild reaction conditions2.



Molecular Structure Analysis

The molecular formula of “(4-Ethylbenzyl)(4-methoxybenzyl)amine” is C17H21NO3. The InChI code is 1S/C17H21NO.BrH/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16;/h4-11,18H,3,12-13H2,1-2H3;1H3.



Chemical Reactions Analysis

The specific chemical reactions involving “(4-Ethylbenzyl)(4-methoxybenzyl)amine” are not detailed in the search results. However, reactions at the benzylic position are common in related compounds4.



Physical And Chemical Properties Analysis

The molecular weight of “(4-Ethylbenzyl)(4-methoxybenzyl)amine” is 336.273. The compound is a hydrobromide salt3.


Scientific Research Applications

Synthesis and Characterization in Lanthanide Complexes

The research conducted by Liu, Yang, Rettig, and Orvig (1993) focuses on the synthesis and characterization of an N4O3 amine phenol ligand, derived from the reduction of a Schiff base. This ligand, which is structurally related to (4-Ethylbenzyl)(4-methoxybenzyl)amine, was utilized in creating lanthanide complexes, showcasing its potential in the field of coordination chemistry (Liu et al., 1993).

Development of Magnetic and Luminescent Materials

In another study by Wen et al. (2017), the application of a similar compound, a derivative of an N3O3 amine phenol ligand, was explored in the synthesis of heterometallic trinuclear complexes. These complexes exhibited unique magnetic and luminescent properties, indicating the potential of (4-Ethylbenzyl)(4-methoxybenzyl)amine derivatives in developing materials with novel electromagnetic characteristics (Wen et al., 2017).

Application in Oligoribonucleotide Synthesis

Takaku and Kamaike (1982) investigated the use of the 4-methoxybenzyl group, a structural component of (4-Ethylbenzyl)(4-methoxybenzyl)amine, in oligoribonucleotide synthesis. They found that this group could be effectively used as a protecting group in the synthesis process, which is crucial for the stability and specificity of oligonucleotides (Takaku & Kamaike, 1982).

Exploration in Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, Genç et al. (2013) synthesized and characterized a compound structurally similar to (4-Ethylbenzyl)(4-methoxybenzyl)amine. This research demonstrated the compound's potential in the development of new therapeutic agents, particularly as an antihistaminic agent with promising bronchorelaxant effects (Genç et al., 2013).

Advanced Material Science Applications

The research by Wong et al. (2007) highlights the use of a novel etchant, N-(4-methoxybenzyl)-(pyren-1-yl)amine, in the direct fabrication of free-standing 3D structures within an arsenic−sulfide all-inorganic photoresist. This study shows the potential of compounds related to (4-Ethylbenzyl)(4-methoxybenzyl)amine in advanced material science, particularly in the creation of intricate 3D structures (Wong et al., 2007).

Safety And Hazards

The safety data sheet (SDS) for “(4-Ethylbenzyl)(4-methoxybenzyl)amine” can be found at the provided link5. It is important to handle this compound with care, avoid dust formation, and use personal protective equipment67.


Future Directions

The future directions for the use of “(4-Ethylbenzyl)(4-methoxybenzyl)amine” are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOHMHDHUUKDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357970
Record name STK232545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylbenzyl)(4-methoxybenzyl)amine

CAS RN

423735-26-6
Record name STK232545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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